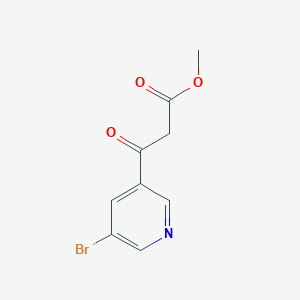
Methyl 5-bromonicotinoylacetate
Descripción general
Descripción
Methyl 5-bromonicotinoylacetate is a chemical compound with the molecular formula C9H8BrNO3 . It has a molecular weight of 258.07 g/mol . The IUPAC name for this compound is methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate .
Molecular Structure Analysis
The InChI string for Methyl 5-bromonicotinoylacetate isInChI=1S/C9H8BrNO3/c1-14-9(13)3-8(12)6-2-7(10)5-11-4-6/h2,4-5H,3H2,1H3 . The Canonical SMILES string is COC(=O)CC(=O)C1=CC(=CN=C1)Br . Physical And Chemical Properties Analysis
Methyl 5-bromonicotinoylacetate has a molecular weight of 258.07 g/mol . It has a computed XLogP3-AA value of 1.2 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound is 256.96876 g/mol . The topological polar surface area is 56.3 Ų . It has 14 heavy atoms . The complexity of the molecule is 232 .Aplicaciones Científicas De Investigación
Applications in Stem Cell Research
- Neural Stem Cell Differentiation: Bromodeoxyuridine (BrdU), a compound related to Methyl 5-bromonicotinoylacetate, is used in stem cell research. In neural stem cells (NSC), exposure to BrdU leads to the loss of stem cell markers and induces glial differentiation. This is accompanied by a reduction in DNA methyltransferases (DNMT) and a rapid loss of global DNA CpG methylation. This finding suggests the potential of BrdU and related substances for differentiation therapy in oncology (Schneider & d’Adda di Fagagna, 2012).
Applications in Agriculture and Pest Management
- Alternatives to Methyl Bromide in Agriculture: Research on alternatives to methyl bromide, which is similar in structure to Methyl 5-bromonicotinoylacetate, is significant due to its phase-out under environmental regulations. Studies focus on strawberry, pepper, tomato, and other crops, exploring organic and conventional systems for pest control (Schneider et al., 2003).
Applications in Chemical Synthesis and Drug Development
- Synthesis of Quaternary Ammonium Salts: Methyl 5-bromonicotinoylacetate is utilized in the synthesis of quaternary ammonium salts of 5-bromonicotinic acid. These compounds show promising cytotoxicity against Artemia salina and have been tested for antibacterial and antifungal activities. Some derivatives have also shown to affect mean arterial blood pressure in anaesthetized rats (Khan et al., 1999).
Applications in Environmental Studies
- Methyl Bromide Volatilization in Agriculture: Studies on methyl bromide volatilization from agricultural fields are relevant due to the environmental impact of this compound. The research focuses on measuring post-application volatilization rates and understanding the impact on the environment (Majewski et al., 1995).
Propiedades
IUPAC Name |
methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)3-8(12)6-2-7(10)5-11-4-6/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRZMXIMURBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371632 | |
| Record name | Methyl 5-bromonicotinoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromonicotinoylacetate | |
CAS RN |
205985-97-3 | |
| Record name | Methyl 5-bromo-β-oxo-3-pyridinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205985-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromonicotinoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205985-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)





![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)





